molecular formula C21H24FN3O4 B13400206 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B13400206
M. Wt: 401.4 g/mol
InChI Key: UGXNFVOVJRJWHB-UHFFFAOYSA-N
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Description

8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic. It is a derivative of moxifloxacin, designed to enhance its pharmacokinetic properties and broaden its spectrum of antimicrobial activity. This compound is particularly effective against a wide range of bacterial pathogens, making it a valuable agent in the treatment of various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves multiple steps, starting from the basic quinolone structure. The key steps include the introduction of the fluoro and methoxy groups at the 8th and 6th positions, respectively. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups.

Industrial Production Methods: Industrial production of 8-Fluoro-6-methoxymoxifloxacin follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinolone core, potentially affecting its antimicrobial activity.

    Reduction: Reduction reactions can alter the functional groups, impacting the compound’s stability and efficacy.

    Substitution: Substitution reactions, particularly at the fluoro and methoxy positions, can lead to the formation of different derivatives with varying biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.

Major Products:

Scientific Research Applications

8-Fluoro-6-methoxymoxifloxacin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the structure-activity relationship of fluoroquinolones.

    Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and develop new antimicrobial agents.

    Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

    Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.

Mechanism of Action

The bactericidal action of 8-Fluoro-6-methoxymoxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By stabilizing the DNA-enzyme complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

    Moxifloxacin: The parent compound, widely used in clinical settings.

    Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Levofloxacin: Known for its high oral bioavailability and effectiveness against respiratory pathogens.

Uniqueness: 8-Fluoro-6-methoxymoxifloxacin stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity compared to its parent compound, moxifloxacin.

Properties

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)

InChI Key

UGXNFVOVJRJWHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4

Origin of Product

United States

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